1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)-
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Overview
Description
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- is a derivative of benzenedicarboxylic acid. This compound is known for its unique structural properties, which make it a valuable ligand in the formation of metal-organic frameworks (MOFs). These frameworks have various applications in fields such as catalysis, gas storage, and environmental sensing .
Preparation Methods
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- typically involves hydrothermal or solvothermal methods. One common approach is to react 1,3,5-tris(carboxymethoxy)benzene acid with metal ions such as cadmium (Cd) or zinc (Zn) under controlled temperature and pressure conditions . The reaction conditions often include the use of solvents like water or ethanol and may require the presence of additional ligands such as 2,2’-bipyridine .
Chemical Reactions Analysis
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in catalysis.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The carboxymethoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in environmental sensing, the compound forms complexes that can quench the fluorescence of certain pollutants, allowing for their detection .
Comparison with Similar Compounds
1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- can be compared to other similar compounds such as:
1,3,5-Tris(carboxymethoxy)benzene acid: This compound has a similar structure but with three carboxymethoxy groups, making it more versatile in forming complex frameworks.
3,4,5-Tris(carboxymethoxy)benzoic acid: Another similar compound used in the synthesis of MOFs, but with different substitution patterns on the benzene ring.
The uniqueness of 1,3-Benzenedicarboxylic acid, 5-(carboxymethoxy)- lies in its specific substitution pattern, which provides distinct properties and applications compared to its analogs .
Properties
CAS No. |
643074-77-5 |
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Molecular Formula |
C10H8O7 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
5-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-8(12)4-17-7-2-5(9(13)14)1-6(3-7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
AQUNNWMTMHAKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCC(=O)O)C(=O)O |
Origin of Product |
United States |
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